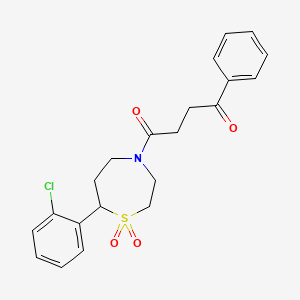
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione, also known as CCT137690, is a small molecule inhibitor that has gained attention in scientific research for its potential in cancer treatment.
Applications De Recherche Scientifique
Oxidative Cleavage Studies
Research has shown that compounds similar to 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione are involved in oxidative cleavage studies. For example, the oxidation of acetylenic hydrocarbons, including 1-phenylbut-1-yne, leads to the formation of various products like α-dicarbonyl compounds and benzil, indicating the potential of such compounds in studying oxidative processes (Rao & Pritzkow, 1987).
Intramolecular Hydrogen Bonds
Compounds like 1-phenylbutane-l,3-dione, closely related to the queried chemical, have been studied for their intramolecular hydrogen bonding behavior, especially when protonated by hydrogen bromide. These studies help in understanding the behavior of hydrogen bonds in similar molecular structures (Clark, Emsley, & Hibbert, 1989).
1,2-Dioxane Ring Formation
Research involving reactions of various hydrocarbons with tris(2,4-pentanedionato)manganese(III) shows the formation of 1,2-dioxane rings. This is crucial for understanding the chemical reactivity and potential applications of similar diketone compounds in organic synthesis (Nishino et al., 1991).
Nanomorphology in Solar Cells
In the field of renewable energy, similar compounds have been used to control the nanomorphology of layers in bulk heterojunction solar cells. This research is pivotal for enhancing the efficiency of solar energy devices (Aïch et al., 2012).
Antibacterial Properties
Certain derivatives of compounds related to the queried chemical have been synthesized and evaluated for their antibacterial efficacy against various bacteria. This signifies the potential of such compounds in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Mécanisme D'action
Target of Action
The primary target of this compound is the GABA A receptors in the brain . These receptors are responsible for inhibitory neurotransmission and play a crucial role in maintaining the balance of excitation and inhibition in the brain .
Mode of Action
This compound modulates the function of GABA in the brain by binding to the benzodiazepine receptor located on GABA A receptors . This binding enhances the effect of the chief inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .
Biochemical Pathways
The compound’s action on GABA A receptors affects the GABAergic neurotransmission pathway . By enhancing the inhibitory effect of GABA, it can decrease neuronal excitability and potentially influence various downstream effects related to mood, anxiety, and sleep .
Pharmacokinetics
The compound has a high bioavailability of 90% . It is primarily metabolized in the liver via the CYP3A enzyme . The compound’s elimination half-life ranges from 19 to 60 hours , indicating that it remains in the body for a significant period before being excreted. This long half-life contributes to its sustained effects .
Result of Action
The enhancement of GABAergic inhibition results in various molecular and cellular effects. These include decreased neuronal excitability, which can lead to effects such as sedation, muscle relaxation, and anxiolytic effects .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s metabolic rate, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, substances that induce or inhibit CYP3A enzymes could potentially affect the metabolism and consequently the effectiveness of the compound .
Propriétés
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-28(20,26)27)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEIYJIEXZCTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

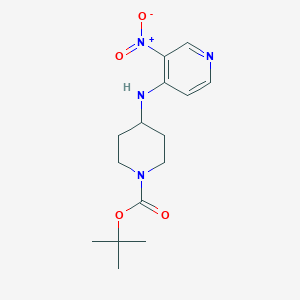
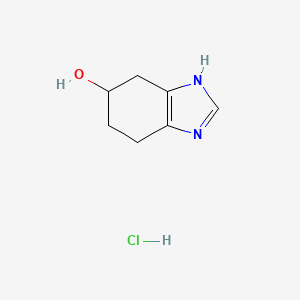
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)
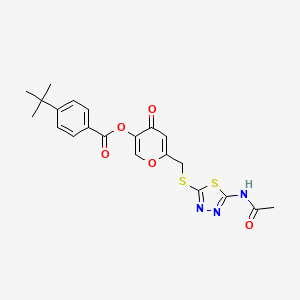
![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)
![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)
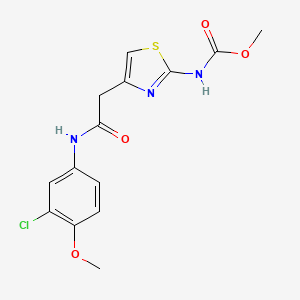
![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)